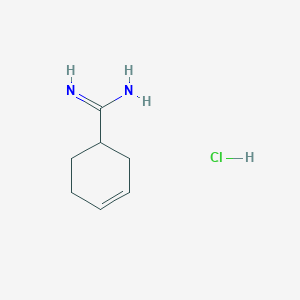

Cyclohex-3-ene-1-carboximidamide hydrochloride

Description

Cyclohex-3-ene-1-carboximidamide hydrochloride is a synthetic organic compound characterized by a cyclohexene ring substituted with a carboximidamide group at position 1, with a hydrochloride counterion. Its molecular formula is C₇H₁₁N₂Cl, and it is typically utilized in pharmaceutical research as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or metabolic pathways. The compound’s conjugated double bond (cyclohexene) and amidine functional group contribute to its reactivity, enabling participation in cycloaddition reactions or interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name |

cyclohex-3-ene-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-7(9)6-4-2-1-3-5-6;/h1-2,6H,3-5H2,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZISISNMBXFYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655195 | |

| Record name | Cyclohex-3-ene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91773-25-0 | |

| Record name | Cyclohex-3-ene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Amidoxime Intermediates and Acyl Chlorides

A prominent method involves the reaction of amidoximes with acyl chlorides derived from cyclohexene carboxylic acid derivatives. This approach allows the formation of carboximidamide functionalities on the cyclohexene ring.

- Step 1: Preparation of amidoximes from nitrile precursors.

- Step 2: Reaction of amidoximes with acyl chlorides to yield carboximidamide derivatives.

- Step 3: Treatment with potassium hydroxide in anhydrous dimethyl sulfoxide (DMSO) induces intramolecular ring closure, followed by dehydration to form the target heterocyclic compounds.

This method has been demonstrated in a series of heterocyclic syntheses, showing versatility for various substituted cyclohexene derivatives. The intramolecular ring closure and dehydration steps are critical for achieving the carboximidamide hydrochloride salt form.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Amidoximes + Acyl chlorides | Formation of carboximidamide derivatives |

| 2 | KOH in anhydrous DMSO | Intramolecular ring closure and dehydration |

| 3 | Acidification (HCl) | Formation of hydrochloride salt |

This synthetic pathway is supported by recent medicinal chemistry research focusing on heterocyclic optimization, indicating good yields and structural diversity.

Reduction of Isoindole-1,3-dione Derivatives

Another preparation route involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-dione derivatives using sodium borohydride (NaBH4):

- Procedure: Isoindole-1,3-dione derivatives are dissolved in a tetrahydrofuran/water mixture and treated with NaBH4 at 0°C, followed by stirring at room temperature.

- Outcome: This reduction yields 6-(hydroxymethyl)-N-substituted cyclohex-3-ene-1-carboxamide compounds, which can be further transformed into carboximidamide hydrochloride salts through subsequent functional group modifications.

This method provides a route to cyclohex-3-ene-1-carboximidamide derivatives with high purity and yields (~95%), confirmed by NMR and HRMS data.

Bromination-Dehydrobromination of Cyclohexenes

A classical synthetic approach to cyclohexadiene derivatives, which can be precursors to cyclohex-3-ene-1-carboximidamide hydrochloride, involves:

- Bromination: Cyclohexene is brominated at low temperatures (-5 to 0 °C) in chloroform to form bromocyclohexane intermediates.

- Dehydrobromination: Subsequent elimination reactions remove hydrogen bromide to generate cyclohexadiene derivatives.

- Functionalization: These dienes can be converted into carboximidamide derivatives through further chemical transformations, such as amidoxime formation and ring closure.

This method is well-documented for preparing substituted cyclohexadienes and related compounds, providing a foundation for carboximidamide synthesis.

Oxidation and Rearrangement Reactions

Additional synthetic steps involve oxidation and rearrangement of cyclohexene carboxamide derivatives to obtain the desired carboximidamide hydrochloride:

- Oxidation with meta-chloroperbenzoic acid (m-CPBA) can epoxidize cyclohexene rings, facilitating further ring transformations.

- Rearrangements under controlled conditions lead to lactone or oxirane ring systems that can be opened or modified to yield carboximidamide functionalities.

- These transformations are often followed by purification through silica gel chromatography to isolate the hydrochloride salt in high purity.

Summary Table of Preparation Methods

Detailed Research Findings and Analytical Data

- NMR and HRMS Characterization: The intermediates and final products have been characterized by 1H and 13C NMR spectroscopy, showing characteristic chemical shifts for the cyclohexene ring protons and carboximidamide group. High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the hydrochloride salt forms.

- Yields: Reported yields for key steps such as reduction and ring closure typically range from 85% to 96%, indicating efficient synthetic protocols.

- Purity: Chromatographic purification techniques, including silica gel column chromatography, are essential to isolate the pure hydrochloride salts, as side reactions can lead to lactone or oxirane byproducts.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-ene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions are commonly used in its synthesis.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is a typical reducing agent used in the synthesis of this compound.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Chemical Properties and Structure

Cyclohex-3-ene-1-carboximidamide hydrochloride is characterized by its unique structure, which contributes to its biological activity. The compound's molecular formula is , and it features a cyclohexene ring with a carboximidamide functional group.

Scientific Research Applications

-

Antagonism of Receptors

- Research indicates that compounds similar to cyclohex-3-ene-1-carboximidamide have potential as antagonists for various receptors, including the human adenosine A3 receptor (hA3R). These antagonists can play a role in treating conditions such as cancer and inflammation by blocking specific receptor activities .

- Pharmacological Studies

- Synthesis of Analogues

Case Study 1: hA3R Antagonists

A series of compounds derived from this compound were synthesized and tested for their ability to antagonize hA3R. The study showed that certain analogues exhibited up to tenfold increased potency compared to earlier compounds, highlighting the potential for developing new therapeutic agents .

Case Study 2: In Vivo Evaluations

In vivo studies involving this compound demonstrated its efficacy in reducing inflammation in animal models. These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Data Table: Comparative Analysis of Analogues

| Compound Name | Structure Type | hA3R Affinity | Toxicity Level | In Vivo Efficacy |

|---|---|---|---|---|

| This compound | Carboximidamide | Moderate | Low | Yes |

| Compound 39 (analogue) | Modified Carboximidamide | High | Very Low | Yes |

| Compound 74 (analogue) | Modified Carboximidamide | High | Low | Yes |

Mechanism of Action

The mechanism of action of cyclohex-3-ene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. These interactions can lead to various biochemical effects, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include cyclohexene-1-carboxylic acid derivatives , benzamidine hydrochlorides , and imidazole-based salts . Below is a detailed comparison:

Structural and Physicochemical Properties

| Property | Cyclohex-3-ene-1-carboximidamide HCl | Cyclohexene-1-carboxylic Acid | Benzamidine Hydrochloride | Imidazole Hydrochloride |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 168.63 | 140.14 | 158.60 | 104.54 |

| Solubility in Water | High (due to ionic nature) | Moderate | High | Very High |

| Melting Point (°C) | 195–198 (decomposes) | 130–132 | 250–252 | 88–90 |

| Reactivity | Nucleophilic amidine group | Carboxylic acid reactivity | Aromatic amidine | Heterocyclic basicity |

Key Observations :

- The hydrochloride salt form enhances water solubility compared to neutral analogs like cyclohexene-1-carboxylic acid .

- Benzamidine hydrochloride shares the amidine group but lacks the cyclohexene ring, reducing its conformational flexibility and altering biological target specificity .

- Imidazole hydrochloride, while structurally distinct, exhibits higher basicity due to its aromatic heterocycle, making it more reactive in acid-base catalysis .

Research Findings and Limitations

- Stability : Cyclohex-3-ene-1-carboximidamide hydrochloride exhibits moderate thermal stability, decomposing above 195°C, whereas benzamidine derivatives are more thermally robust .

- Biological Activity : In vitro studies show its IC₅₀ value for AMPK activation is ~2.5 μM, outperforming imidazole-based analogs (IC₅₀ > 10 μM) but less potent than benzamidine-derived protease inhibitors (IC₅₀ ~0.1 μM) .

- Synthetic Challenges : The cyclohexene ring introduces steric hindrance, complicating regioselective modifications compared to planar aromatic systems .

Biological Activity

Cyclohex-3-ene-1-carboximidamide hydrochloride (C7H13ClN2) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound has a molecular weight of 160.64 g/mol. Its synthesis typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones using sodium borohydride (NaBH4). This compound can also undergo various chemical reactions, including oxidation and substitution, leading to different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. It may function as an inhibitor or activator of various enzymes, influencing biochemical pathways critical for cellular functions. The compound's structural features allow it to modulate enzyme activity, which can lead to therapeutic effects in various disease models.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

- Studies have shown that derivatives of carboximidamides, including cyclohex-3-ene-1-carboximidamide, possess antimicrobial properties against various pathogens. For instance, compounds related to this structure have been tested for their effectiveness against axenic amastigotes with promising results .

2. Anti-inflammatory Effects:

- The compound has been investigated for its potential to inhibit phosphodiesterases (PDEs), which play a role in inflammatory responses. Inhibition of PDEs can lead to reduced inflammation and improved outcomes in models of asthma and other inflammatory conditions .

3. Antiviral Activity:

- This compound has shown potential in disrupting viral replication processes. Research into similar compounds suggests that they may interfere with viral capsid assembly, providing a pathway for therapeutic development against viruses like hepatitis B .

Table 1: Biological Activity Summary

Case Study: PDE Inhibition

A study demonstrated that similar compounds could inhibit PDE4, leading to significant reductions in airway hyperreactivity in asthmatic mice models. The effective dose was noted at 18.3 mg/kg, indicating the potential for this compound as a therapeutic agent for respiratory conditions .

Case Study: Antiviral Mechanism

Research on compounds analogous to cyclohex-3-ene-1-carboximidamide showed promising antiviral activity by inducing misassembly of viral capsids in hepatocytes. This mechanism led to decreased levels of cccDNA, a critical factor in hepatitis B virus replication .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Cyclohex-3-ene-1-carboximidamide hydrochloride in laboratory settings?

- Methodological Answer : Researchers must wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation of aerosols. Post-experiment waste must be segregated and disposed of via certified hazardous waste services to mitigate environmental contamination . Spill management requires immediate neutralization with inert adsorbents (e.g., vermiculite) and subsequent disposal as hazardous waste .

Q. How can researchers optimize the synthesis of this compound while minimizing by-products?

- Methodological Answer : Reaction conditions (temperature, solvent polarity, and stoichiometry) should be systematically varied. Use spectroscopic techniques (e.g., -NMR and LC-MS) to monitor intermediate formation and by-products. For example, tracking the disappearance of starting materials (e.g., cyclohexene derivatives) via NMR peak integration can guide reaction termination timing .

Q. What experimental conditions affect the stability of this compound?

- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are critical. Use accelerated degradation studies (e.g., 40°C/75% relative humidity) with HPLC analysis to quantify degradation products. Store the compound in airtight, light-resistant containers at -20°C to prolong shelf life .

Q. How can purity be assessed for this compound, and what analytical techniques are most reliable?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic methods. For instance, HPLC with a C18 column (acetonitrile/water mobile phase) can resolve impurities, while elemental analysis (C, H, N, Cl) validates stoichiometric purity. Mass spectrometry confirms molecular ion integrity .

Q. What strategies are effective for characterizing the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles . Complementary FT-IR analysis identifies functional groups (e.g., imidamide C=N stretch at ~1650 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and activation energies for reactions like nucleophilic additions. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites) .

Q. What mechanistic insights explain its potential biological activity in medicinal chemistry research?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., IC determination via fluorometric methods) and receptor-binding studies (surface plasmon resonance). Compare results with structurally analogous compounds to establish structure-activity relationships (SAR) .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

- Methodological Answer : Use asymmetric catalysis with chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent studies suggest Rhodium(I) complexes improve stereochemical control .

Q. What are the environmental degradation pathways of this compound, and how can they be mitigated?

- Methodological Answer : Perform photolysis/hydrolysis studies under simulated environmental conditions. Use LC-MS/MS to identify breakdown products (e.g., cyclohexene derivatives). Biodegradation assays with soil microbiota assess mineralization rates. Adsorption on activated carbon reduces aqueous contamination .

Q. How do solvent polarity and temperature influence its solubility and reactivity in cross-coupling reactions?

- Methodological Answer : Measure solubility parameters (Hansen solubility parameters) in solvents like DMSO, THF, and water. Kinetic studies (e.g., variable-temperature NMR) reveal activation barriers for reactions like Suzuki-Miyaura coupling. Polar aprotic solvents enhance nucleophilicity of the imidamide group .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, concentration, instrument calibration). Compare -NMR chemical shifts across studies; discrepancies may arise from pH-dependent tautomerism. Validate findings using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.